2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol
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Overview
Description
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a trichloromethyl group, a sulfanyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol typically involves the reaction of 2,2,2-trichloroethanol with 3-methylbutylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trichloro-1-[(3-methylbutyl)sulfanyl]ethanone.
Reduction: Formation of 2,2-dichloro-1-[(3-methylbutyl)sulfanyl]ethanol.
Substitution: Formation of various substituted ethanols depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Shares the trichloromethyl group but lacks the sulfanyl group.
3-Methylbutylthiol: Contains the sulfanyl group but lacks the trichloromethyl and hydroxyl groups.
2,2,2-Trichloro-1-ethanol: Similar structure but without the sulfanyl group.
Uniqueness
2,2,2-Trichloro-1-[(3-methylbutyl)sulfanyl]ethan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the trichloromethyl and sulfanyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
87576-81-6 |
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Molecular Formula |
C7H13Cl3OS |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(3-methylbutylsulfanyl)ethanol |
InChI |
InChI=1S/C7H13Cl3OS/c1-5(2)3-4-12-6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
ICOFCIVPCIIQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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